2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
CAS No.: 80499-32-7
Cat. No.: VC8473458
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80499-32-7 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene |
| Standard InChI | InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 |
| Standard InChI Key | ODVKSTFPQDVPJZ-UHFFFAOYSA-N |
| SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
| Canonical SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS No. 80499-32-7) is a spirocyclic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its IUPAC name, 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene, reflects the fusion of a furan ring with a spiroketal system. The SMILES notation C12(COC(OC1)C3=CC=CO3)CCC=CC2 delineates the connectivity of the spiro center at the 5.5 junction, linking a 1,3-dioxane ring to a cyclohexene moiety .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| CAS Registry No. | 80499-32-7 |
| SMILES | C12(COC(OC1)C3=CC=CO3)CCC=CC2 |
| Solubility (DMSO) | 9 mg/mL (40.86 mM) |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Synthesis and Production Methods
Natural Isolation from Human Urine
Ulinastatin is natively present in human urine, where it functions as a urinary trypsin inhibitor (UTI). Industrial extraction involves ultrafiltration and chromatographic purification to isolate the glycoprotein from pooled urine samples. This method ensures biological activity but faces challenges in scalability and batch consistency .
Synthetic Production
Synthetic routes employ spiroketalization reactions, where furan derivatives condense with cyclic ketones under catalytic conditions. Key steps include:
-
Cyclization: Furan-2-carbaldehyde reacts with cyclohexenone precursors in the presence of acid catalysts (e.g., H₂SO₄) to form the spiroketal core.
-
Oxidative Stabilization: The intermediate undergoes oxidation to stabilize the conjugated double bond in the cyclohexene ring.
-
Purification: Crystallization from ethanol yields high-purity Ulinastatin .
Biochemical Mechanism of Action
Serine Protease Inhibition
Ulinastatin competitively inhibits serine proteases by binding to their active sites via its furanyl group, which mimics substrate peptides. Structural studies reveal that the spiroketal framework imposes a distorted boat conformation on the 1,3-dioxane ring, optimizing steric complementarity with enzyme pockets. This interaction disrupts catalytic triads in trypsin (Ki = 2.1 nM) and elastase (Ki = 5.8 nM), effectively blocking proteolytic activity .
Anti-Inflammatory Pathways
By inhibiting neutrophil elastase and kallikrein, Ulinastatin attenuates inflammatory cascades in conditions like pancreatitis and sepsis. It reduces cytokine release (e.g., TNF-α, IL-6) and prevents endothelial damage, underscoring its therapeutic potential .
Pharmacological Applications
Clinical Use in Acute Pancreatitis
Randomized trials demonstrate that intravenous Ulinastatin (50,000–100,000 IU/day) significantly lowers serum amylase levels and reduces mortality in severe pancreatitis. Its anti-inflammatory effects mitigate pancreatic autodigestion and systemic complications .
Cardiopulmonary Bypass Surgery
Ulinastatin administration during bypass surgery inhibits thrombin and plasmin, minimizing perioperative blood loss and ischemia-reperfusion injury. A meta-analysis of 12 studies confirmed a 34% reduction in transfusion requirements .
Recent Advances and Research Directions
Biotechnological Production
Recombinant DNA technology is being explored to express Ulinastatin in E. coli and yeast systems, aiming to overcome supply limitations from urine extraction. Preliminary yields reach 120 mg/L in Pichia pastoris fermentations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume